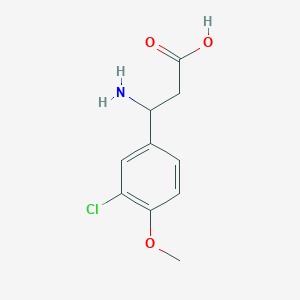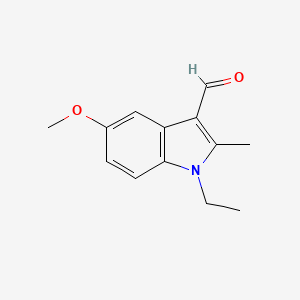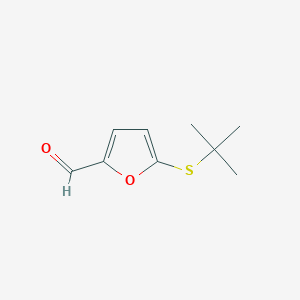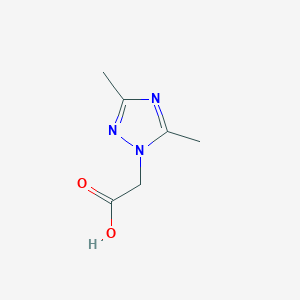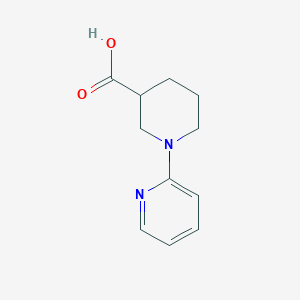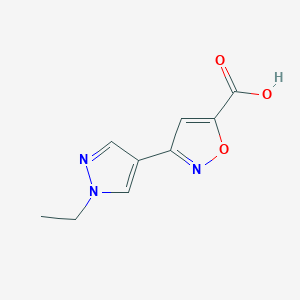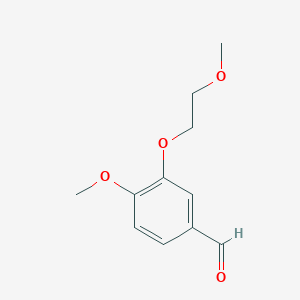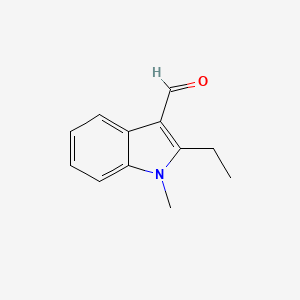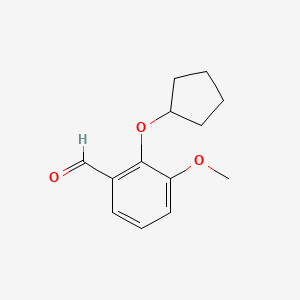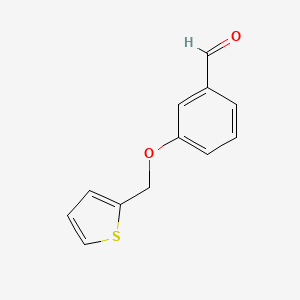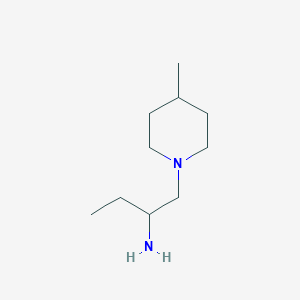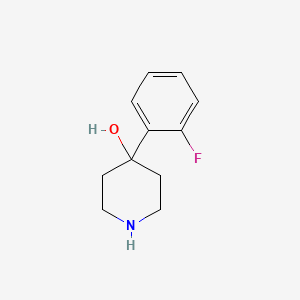
4-(2-氟苯基)哌啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a fluorophenyl group at the 2-position of the piperidine ring and a hydroxyl group at the 4-position makes this compound unique
科学研究应用
4-(2-Fluorophenyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzaldehyde.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(2-Fluorophenyl)piperidin-4-ol.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Fluorophenyl)piperidin-4-ol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Types of Reactions:
Oxidation: 4-(2-Fluorophenyl)piperidin-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 4-(2-Fluorophenyl)piperidin-4-one.
Reduction: Formation of various hydroxylated derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been studied as a potential antagonist of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into host cells . The compound binds to the receptor, preventing the virus from attaching and entering the cell. This interaction is mediated through a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor.
相似化合物的比较
4-(2-Fluorophenyl)piperidin-4-one: An oxidized derivative of 4-(2-Fluorophenyl)piperidin-4-ol.
4-(2-Fluorophenyl)-4-piperidinol: A structural isomer with similar properties.
1-(4-Fluorobenzyl)piperidin-4-yl methanol: A related compound with a different substitution pattern.
Uniqueness: 4-(2-Fluorophenyl)piperidin-4-ol is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXGDMJPLTNTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409375 |
Source


|
| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871113-19-8 |
Source


|
| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)
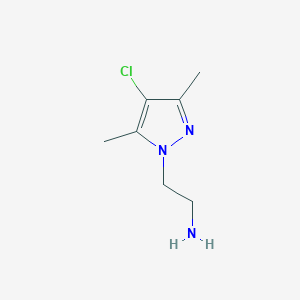
![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)
